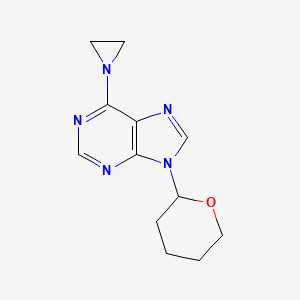
6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a complex organic compound that features both aziridine and tetrahydropyran functional groups attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the aziridine and tetrahydropyran groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent or antiviral drug.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The aziridine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrahydropyran group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aziridin-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-[1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]aziridine
Uniqueness
6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to its specific combination of functional groups and purine base. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
83285-96-5 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C12H15N5O/c1-2-6-18-9(3-1)17-8-15-10-11(16-4-5-16)13-7-14-12(10)17/h7-9H,1-6H2 |
InChI Key |
WLVKVDQENOQPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


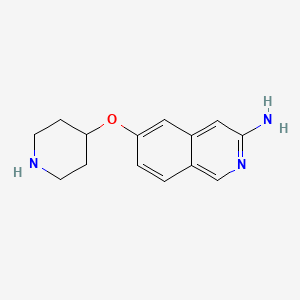


![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)

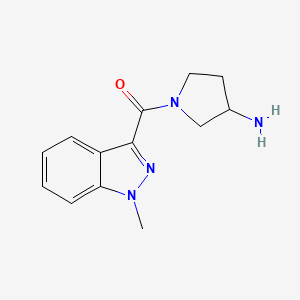
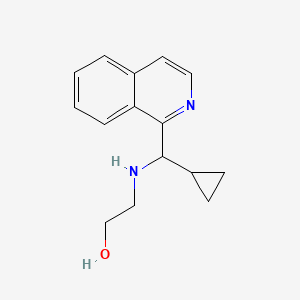
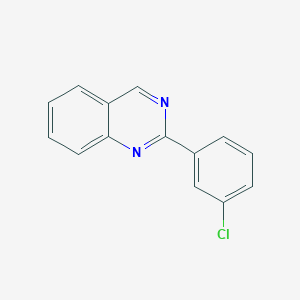

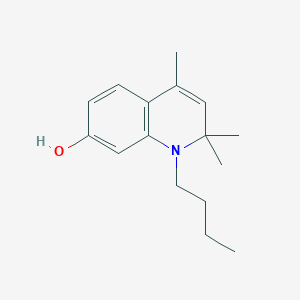

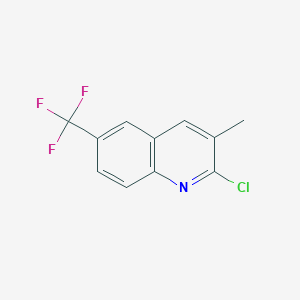
![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)
